![molecular formula C19H21ClN6O2 B14088783 8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088783.png)
8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl group and the imidazo[2,1-f]purine scaffold makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a chlorophenylamine derivative with a suitable imidazo[2,1-f]purine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-f]purine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Imidazopyridines: Recognized for their structural character and use in material science.
Uniqueness
8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of the chlorophenyl group and the imidazo[2,1-f]purine scaffold. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H21ClN6O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
6-[2-(2-chloroanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(23(3)19(28)24(4)17(15)27)22-18(26)25(11)10-9-21-14-8-6-5-7-13(14)20/h5-8,21H,9-10H2,1-4H3 |
InChI Key |
HGFBEUYJDNZBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C)C |
Origin of Product |
United States |
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